![molecular formula C17H21NO4 B5787788 N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)
N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to “N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” often involves multi-step organic reactions, starting from coumarin derivatives or their analogs. For instance, the synthesis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a structurally similar compound, has been characterized by NMR, IR, and mass spectral studies, followed by confirmation through single crystal X-ray diffraction studies (Jyothi et al., 2017).
Molecular Structure Analysis
The crystal and molecular structure of such compounds reveals detailed information about their geometry, bonding, and interactions within the crystal lattice. For example, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate exhibits several C–H•••O intermolecular interactions resulting in a three-dimensional architecture, as detailed by single-crystal X-ray diffraction (Jyothi et al., 2017).
Future Directions
The future directions in the research of coumarins include the development of new synthesis methods, investigation of their biological properties, and their applications in various fields . The photochemistry observed in some coumarin derivatives may be used to control the properties of new polysaccharide derivatives and are thus of interest in the design of smart materials .
Mechanism of Action
Target of Action
Coumarin derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mode of Action
Some coumarin derivatives have been found to exhibit dopamine d2 receptor antagonistic activity along with serotonin 5-ht2 receptor blockage activity . This suggests that the compound might interact with these receptors, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical Pathways
These could potentially include pathways related to neurotransmission, cell proliferation, inflammation, and oxidative stress .
Result of Action
Coumarin derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
N,N-diethyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJACYSEDJJQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide |
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